molecular formula C12H11ClN2O2 B14797422 2-(4-chlorophenoxy)-1-(3-methyl-1H-pyrazol-1-yl)ethanone

2-(4-chlorophenoxy)-1-(3-methyl-1H-pyrazol-1-yl)ethanone

Cat. No.: B14797422
M. Wt: 250.68 g/mol
InChI Key: QVEIYLJIJZNBEX-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenoxy)acetyl]-3-methyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a pyrazole ring substituted with a 4-chlorophenoxyacetyl group and a methyl group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chlorophenoxy)acetyl]-3-methyl-1H-pyrazole typically involves the reaction of 4-chlorophenoxyacetic acid with thionyl chloride to form 4-chlorophenoxyacetyl chloride. This intermediate is then reacted with 3-methyl-1H-pyrazole in the presence of a base such as triethylamine to yield the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Chlorophenoxy)acetyl]-3-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other nucleophiles in aqueous or organic solvents.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxyacetyl derivatives.

Scientific Research Applications

1-[(4-Chlorophenoxy)acetyl]-3-methyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenoxy)acetyl]-3-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-[(4-Chlorophenoxy)acetyl]-3-ethyl-1H-pyrazole
  • 1-[(4-Chlorophenoxy)acetyl]-3-phenyl-1H-pyrazole
  • 1-[(4-Chlorophenoxy)acetyl]-3-isopropyl-1H-pyrazole

Uniqueness: 1-[(4-Chlorophenoxy)acetyl]-3-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

2-(4-chlorophenoxy)-1-(3-methylpyrazol-1-yl)ethanone

InChI

InChI=1S/C12H11ClN2O2/c1-9-6-7-15(14-9)12(16)8-17-11-4-2-10(13)3-5-11/h2-7H,8H2,1H3

InChI Key

QVEIYLJIJZNBEX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

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